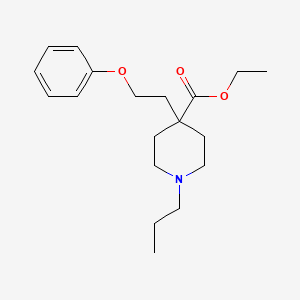
methyl 3,5-dimethyl-1-adamantanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,5-dimethyl-1-adamantanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as memantine, which is a drug used for the treatment of Alzheimer's disease. However,
作用机制
Methyl 3,5-dimethyl-1-adamantanecarboxylate acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the excessive activation of NMDA receptors and prevents excitotoxicity. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in cognitive and behavioral functions.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function, memory, and learning in animal models of neurological disorders. It also has anti-inflammatory and antioxidant properties, which protect against oxidative stress and neuroinflammation. Moreover, it enhances neurogenesis, which is the process of generating new neurons in the brain.
实验室实验的优点和局限性
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several advantages for lab experiments. It is stable and easy to handle, and its effects can be easily quantified using various biochemical and behavioral assays. However, its limitations include its poor solubility in water, which requires the use of organic solvents, and its potential toxicity at high concentrations.
未来方向
Methyl 3,5-dimethyl-1-adamantanecarboxylate has several potential future directions for scientific research. It can be used for the development of novel therapeutics for neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It can also be used for the study of the underlying mechanisms of cognitive and behavioral functions and the development of new cognitive enhancers. Moreover, it can be used for the study of neurogenesis and the regeneration of damaged neurons in the brain.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for scientific research in various neurological disorders. Its unique properties, including its neuroprotective effects, non-competitive NMDA receptor antagonism, and regulation of neurotransmitter release, make it a promising candidate for the development of novel therapeutics and the study of cognitive and behavioral functions. Further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
Methyl 3,5-dimethyl-1-adamantanecarboxylate is synthesized through a multi-step process that involves the reaction of 1-adamantanecarboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
科学研究应用
Methyl 3,5-dimethyl-1-adamantanecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against glutamate-induced excitotoxicity, which is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
属性
IUPAC Name |
methyl 3,5-dimethyladamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(15)16-3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHBYYBTKDEXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)


![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)
![diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B4970436.png)